molecular formula C22H31NO3 B4023328 1-[4-(diethylamino)phenyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione

1-[4-(diethylamino)phenyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione

Cat. No. B4023328
M. Wt: 357.5 g/mol
InChI Key: QYSMVZAHSXYSFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, closely related to the target compound, involves electrochemical methods in non-aqueous media, yielding N-(1-aminocyclohexanecarbonyl)oxamic acid as the primary product upon electrolytic oxidation and an alcohol upon reduction (Abou-Elenien et al., 1991). Another related synthesis pathway involves the acylation of enamino tautomers of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones with 5-arylfuran-2,3-diones, confirmed by X-ray analysis (Konovalova et al., 2014).

Molecular Structure Analysis

The molecular and crystal structure of compounds closely resembling the target molecule has been elucidated through X-ray diffraction, showcasing the importance of van der Waals forces and weak C—H⋯O interactions in the crystal packing of these molecules (Stepina et al., 2015). Such analyses are crucial for understanding the three-dimensional arrangement and potential reactivity of the compound.

Chemical Reactions and Properties

Research on similar spirotetronic structures highlights their reactivity under various conditions, such as the enhanced reactivity of cyclic anhydrides in the Castagnoli-Cushman reaction with imines, demonstrating a broad substrate scope (Rashevskii et al., 2020). This reactivity profile underlines the compound's potential in synthetic organic chemistry.

Physical Properties Analysis

The study of closely related compounds, such as 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, through techniques like IR, UV-vis spectra, and X-ray diffraction, has provided insights into the physical properties of these molecules, including their geometric structure and stability (Zeng et al., 2013).

Chemical Properties Analysis

The electrochemical behavior of related diazaspiro[5.5]undecane derivatives in non-aqueous media sheds light on the chemical properties of the compound class, including the main products of electrolytic oxidation and reduction and the proposed mechanisms for these processes (Abou-Elenien et al., 1991). This information is vital for understanding the compound's reactivity and potential chemical applications.

properties

IUPAC Name

1-[4-(diethylamino)phenyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-5-23(6-2)17-12-10-16(11-13-17)18-22(14-8-7-9-15-22)19(24)21(3,4)20(25)26-18/h10-13,18H,5-9,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSMVZAHSXYSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3(CCCCC3)C(=O)C(C(=O)O2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Diethylamino)phenyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(diethylamino)phenyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
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1-[4-(diethylamino)phenyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
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1-[4-(diethylamino)phenyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
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1-[4-(diethylamino)phenyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
Reactant of Route 5
1-[4-(diethylamino)phenyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
Reactant of Route 6
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1-[4-(diethylamino)phenyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione

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